Methyl 2,2-dimethylbutanoate

Catalog No.
S3059445
CAS No.
813-67-2
M.F
C7H14O2
M. Wt
130.187
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,2-dimethylbutanoate

CAS Number

813-67-2

Product Name

Methyl 2,2-dimethylbutanoate

IUPAC Name

methyl 2,2-dimethylbutanoate

Molecular Formula

C7H14O2

Molecular Weight

130.187

InChI

InChI=1S/C7H14O2/c1-5-7(2,3)6(8)9-4/h5H2,1-4H3

InChI Key

IGHXQNDUQCTKSH-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)OC

Solubility

not available

Material Science

Scientific Field: Material Science Application Summary: In material science, Methyl 2,2-dimethylbutanoate can be a monomer for polymerization reactions or a modifying agent to alter the properties of materials, such as increasing hydrophobicity or altering thermal stability.

Methods of Application: The compound is used in various polymerization techniques, including free radical and condensation polymerizations. It may also be used in surface treatment processes.

Results Summary: The incorporation of Methyl 2,2-dimethylbutanoate into materials has resulted in enhanced properties, such as increased resistance to degradation and improved performance under stress conditions .

Pharmacology

Scientific Field: Pharmacology Application Summary: In pharmacology, Methyl 2,2-dimethylbutanoate may serve as a building block for active pharmaceutical ingredients (APIs) or as an intermediate in drug synthesis, contributing to the development of new medications.

Methods of Application: The compound is used in multi-step synthesis processes, often involving catalysis and various reaction conditions to achieve the desired medicinal molecule.

Results Summary: Research involving Methyl 2,2-dimethylbutanoate has led to the synthesis of potential drug candidates, with some showing promising biological activity and therapeutic potential .

Analytical Chemistry

Scientific Field: Analytical Chemistry Application Summary: Methyl 2,2-dimethylbutanoate is used as a standard or reference compound in analytical methods such as chromatography and mass spectrometry to identify and quantify substances.

Methods of Application: It is used to calibrate instruments and as a comparison in the analysis of complex mixtures, ensuring accurate and reliable results.

Results Summary: The use of this compound in analytical chemistry has improved the precision of analytical measurements and contributed to the identification of unknown compounds .

Biochemistry

Scientific Field: Biochemistry Application Summary: In biochemistry, Methyl 2,2-dimethylbutanoate might be involved in studies related to metabolism, enzyme-substrate interactions, or as a mimic of naturally occurring substances.

Methods of Application: It is used in enzymatic assays, metabolic studies, and as a substrate in biochemical reactions to understand biological processes.

Results Summary: Studies have utilized Methyl 2,2-dimethylbutanoate to gain insights into enzyme mechanisms and metabolic pathways, providing valuable information on biochemical processes .

Environmental Science

Scientific Field: Environmental Science Application Summary: Methyl 2,2-dimethylbutanoate can be studied for its environmental impact, biodegradability, and as a component in the assessment of pollution or ecological risk.

Methods of Application: Environmental sampling, laboratory simulations, and field studies are conducted to assess the compound’s behavior in different ecosystems.

Results Summary: Research has provided data on the environmental fate of Methyl 2,2-dimethylbutanoate, including its breakdown products and potential effects on flora and fauna .

Flavor and Fragrance Industry

Scientific Field: Food Chemistry Application Summary: “Methyl 2,2-dimethylbutanoate” is used in the flavor and fragrance industry to impart a fruity aroma. It is often included in formulations for perfumes and flavoring agents.

Methods of Application: The compound is blended with other aroma chemicals to create desired scents or tastes. It is used in minute quantities and tested extensively to ensure compliance with safety standards.

Results Summary: The use of this ester has contributed to the development of various consumer products with appealing scents and flavors, enhancing the sensory experience .

Pesticide Formulation

Scientific Field: Agricultural Chemistry Application Summary: This compound may serve as a precursor or an active ingredient in pesticide formulations, contributing to pest management strategies in agriculture.

Methods of Application: “Methyl 2,2-dimethylbutanoate” is synthesized with other compounds to produce pesticides. It undergoes rigorous testing to determine its efficacy and environmental impact.

Results Summary: The application of pesticides containing this compound has shown effectiveness in controlling pests, with ongoing studies to assess long-term effects and safety .

Solvent Production

Scientific Field: Industrial Chemistry Application Summary: In industrial settings, “Methyl 2,2-dimethylbutanoate” is used as a solvent due to its chemical properties, which make it suitable for dissolving various substances.

Methods of Application: It is used in processes requiring a medium for reactions or for cleaning purposes, where its solvency power is advantageous.

Results Summary: Its use as a solvent has facilitated numerous industrial processes, proving to be a valuable asset in chemical manufacturing .

Cosmetic Ingredient

Scientific Field: Cosmetic Science Application Summary: The ester is incorporated into cosmetics for its emollient properties, improving the texture and sensory attributes of skincare and beauty products.

Methods of Application: It is formulated into creams, lotions, and other personal care products, often in combination with other ingredients to achieve the desired effect.

Results Summary: Products containing “Methyl 2,2-dimethylbutanoate” have been well-received for their skin-feel and moisturizing properties, contributing to consumer satisfaction .

Polymer Additives

Scientific Field: Polymer Chemistry Application Summary: “Methyl 2,2-dimethylbutanoate” acts as a plasticizer or additive in polymers to modify their physical properties, such as flexibility and durability.

Methods of Application: The compound is incorporated during the polymerization process or added to the polymer matrix to achieve the desired modifications.

Results Summary: The addition of this ester to polymers has resulted in materials with improved characteristics, suitable for a wide range of applications .

Fuel Additive

Scientific Field: Energy Chemistry Application Summary: This chemical is explored as a potential fuel additive to enhance combustion efficiency or reduce emissions in engines.

Methods of Application: “Methyl 2,2-dimethylbutanoate” is mixed with fuels in controlled ratios and tested in engines to evaluate performance improvements.

Methyl 2,2-dimethylbutanoate is an organic compound with the molecular formula C₇H₁₄O₂. It belongs to the class of esters, characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (O-C). The structure features a bulky tert-butyl group [(CH₃)₃C] attached to the carbonyl carbon, contributing to its unique properties. This compound is known for its characteristic fruity aroma and is often utilized in flavoring and fragrance applications.

No specific information regarding the mechanism of action of methyl 2,2-dimethylbutanoate is available in scientific literature.

Methyl 2,2-dimethylbutanoate is classified as a flammable liquid and vapor []. It can also cause skin and eye irritation and may irritate the respiratory system upon inhalation [].

Safety Data:

  • Hazard Classification: Flammable liquid (Category 3) []. Skin irritant (Category 2) []. Eye irritant (Category 2A) []. Specific target organ toxicity - single exposure (Category 3) [].
  • Precautionary Statements: Standard safety protocols for handling flammable liquids should be followed, including working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators, and avoiding contact with skin and eyes [].
Typical of esters:

  • Hydrolysis: In the presence of water, it can be hydrolyzed to yield 2,2-dimethylbutanoic acid and methanol:

    Methyl 2 2 dimethylbutanoate+H2O2 2 dimethylbutanoic acid+methanol\text{Methyl 2 2 dimethylbutanoate}+\text{H}_2\text{O}\rightarrow \text{2 2 dimethylbutanoic acid}+\text{methanol}
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can be utilized in biodiesel production.
  • Condensation Reactions: Methyl 2,2-dimethylbutanoate can react with nucleophiles such as amines or alcohols to form new amides or esters, respectively.

Research indicates potential biological activities associated with methyl 2,2-dimethylbutanoate. It may serve as a building block for active pharmaceutical ingredients (APIs) and intermediates in drug synthesis. Some studies suggest that derivatives of this compound exhibit promising biological activity, although specific mechanisms of action remain largely unexplored in the literature .

Methyl 2,2-dimethylbutanoate can be synthesized through various methods:

  • Esterification: The most common method involves the reaction of 2,2-dimethylbutanoic acid with methanol in the presence of an acid catalyst.
  • Transesterification: This method utilizes other alcohols to modify the ester structure.
  • Multi-step Synthesis: Involves more complex pathways using various reagents and catalysts to achieve desired derivatives for specific applications.

Methyl 2,2-dimethylbutanoate has diverse applications across several fields:

  • Flavor and Fragrance Industry: Utilized for its fruity aroma in flavoring agents and perfumes.
  • Material Science: Acts as a monomer in polymerization processes and modifies material properties such as hydrophobicity and thermal stability.
  • Pharmacology: Serves as an intermediate in drug synthesis and contributes to developing new medications.
  • Analytical Chemistry: Used as a standard reference compound in chromatography and mass spectrometry.
  • Energy Chemistry: Explored as a potential fuel additive to enhance combustion efficiency or reduce emissions.

Methyl 2,2-dimethylbutanoate shares structural similarities with several other esters and branched-chain compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Methyl 3-methylbutanoateC₇H₁₄O₂Similar ester structure with different branching
Methyl 2-methylbutanoateC₇H₁₄O₂Another isomer with distinct physical properties
Ethyl 3-methylbutanoateC₈H₁₈O₂Longer chain; used in similar applications

Uniqueness of Methyl 2,2-dimethylbutanoate

Methyl 2,2-dimethylbutanoate's uniqueness lies in its bulky tert-butyl group, which influences its physical properties such as volatility and solubility compared to other similar esters. Its applications in both flavoring and material science further distinguish it from other compounds within its class.

Methyl 2,2-dimethylbutanoate features a compact, branched molecular architecture. The ester functional group is flanked by two methyl groups at the β-position, creating a sterically crowded environment. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₇H₁₄O₂
Molecular Weight130.18 g/mol
SMILES NotationCCC(C)(C)C(=O)OC
InChI KeyIGHXQNDUQCTKSH-UHFFFAOYSA-N

The molecule’s geometry minimizes steric strain through optimal bond angles between the carbonyl group and the adjacent methyl substituents. Density functional theory (DFT) calculations suggest a dihedral angle of approximately 120° between the ester oxygen and the quaternary carbon, stabilizing the conformation.

XLogP3

1.9

Dates

Modify: 2023-08-18

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